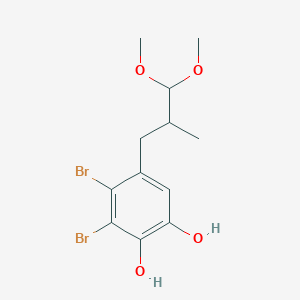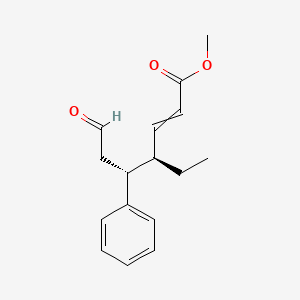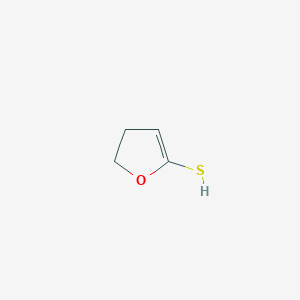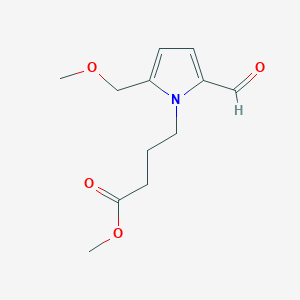
1H-Pyrrole-1-butanoic acid, 2-formyl-5-(methoxymethyl)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-1-butanoic acid, 2-formyl-5-(methoxymethyl)-, methyl ester is a chemical compound with the molecular formula C12H17NO4 and a molecular weight of 239.27 g/mol This compound is known for its unique structure, which includes a pyrrole ring substituted with a formyl group, a methoxymethyl group, and a butanoic acid ester group
Vorbereitungsmethoden
The synthesis of 1H-Pyrrole-1-butanoic acid, 2-formyl-5-(methoxymethyl)-, methyl ester can be achieved through several synthetic routes. One common method involves the reaction of 2-formyl-5-(methoxymethyl)pyrrole with butanoic acid and methanol in the presence of a catalyst. The reaction conditions typically include refluxing the mixture for several hours to ensure complete esterification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1H-Pyrrole-1-butanoic acid, 2-formyl-5-(methoxymethyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxymethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-1-butanoic acid, 2-formyl-5-(methoxymethyl)-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new organic compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole-1-butanoic acid, 2-formyl-5-(methoxymethyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxymethyl group may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its target sites. The pyrrole ring can interact with aromatic residues in proteins, stabilizing the compound-protein complex and enhancing its biological activity.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole-1-butanoic acid, 2-formyl-5-(methoxymethyl)-, methyl ester can be compared with other similar compounds, such as:
2-Formyl-5-(methoxymethyl)-1H-pyrrole-1-acetic acid: This compound has a similar structure but with an acetic acid group instead of a butanoic acid ester group. It may have different chemical and biological properties due to the shorter carbon chain.
2-Formyl-5-(hydroxymethyl)-1H-pyrrole-1-butanoic acid: This compound has a hydroxymethyl group instead of a methoxymethyl group, which may affect its solubility and reactivity.
2-Formyl-5-(methoxymethyl)-1H-pyrrole-1-propanoic acid: This compound has a propanoic acid group instead of a butanoic acid ester group, which may influence its chemical stability and biological activity.
Eigenschaften
CAS-Nummer |
550348-26-0 |
|---|---|
Molekularformel |
C12H17NO4 |
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
methyl 4-[2-formyl-5-(methoxymethyl)pyrrol-1-yl]butanoate |
InChI |
InChI=1S/C12H17NO4/c1-16-9-11-6-5-10(8-14)13(11)7-3-4-12(15)17-2/h5-6,8H,3-4,7,9H2,1-2H3 |
InChI-Schlüssel |
XLRBRYWTMDPGLK-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=CC=C(N1CCCC(=O)OC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


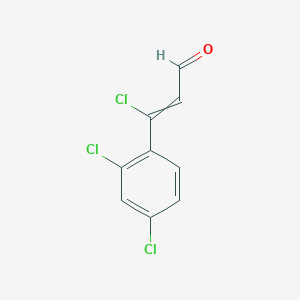
![(1E)-3,3,3-Triphenyl-N-[3-(trimethoxysilyl)propyl]propan-1-imine](/img/structure/B14223276.png)
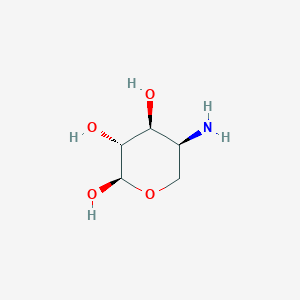
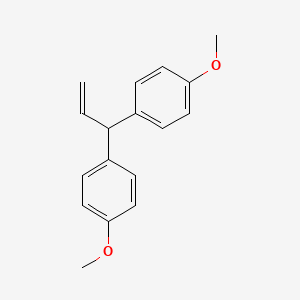
![2-(2-Bromo-2,2-difluoroethyl)bicyclo[2.2.1]heptane](/img/structure/B14223296.png)
![4-[(Dimethoxyphosphorothioyl)oxy]benzoic acid](/img/structure/B14223306.png)
![2-({2-[(3-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14223308.png)

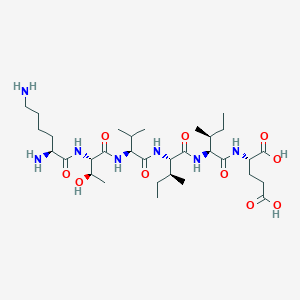
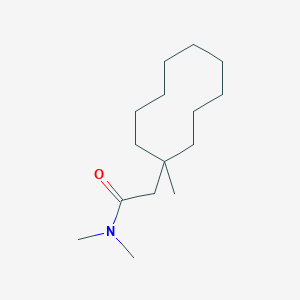
![4-{2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one](/img/structure/B14223331.png)
